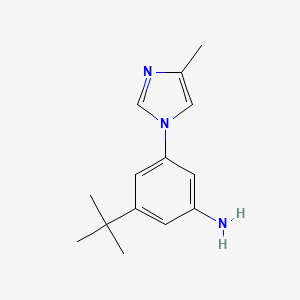

3-(Tert-butyl)-5-(4-methyl-1H-imidazol-1-YL)aniline

CAS No.: 1290090-22-0

Cat. No.: VC15940467

Molecular Formula: C14H19N3

Molecular Weight: 229.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1290090-22-0 |

|---|---|

| Molecular Formula | C14H19N3 |

| Molecular Weight | 229.32 g/mol |

| IUPAC Name | 3-tert-butyl-5-(4-methylimidazol-1-yl)aniline |

| Standard InChI | InChI=1S/C14H19N3/c1-10-8-17(9-16-10)13-6-11(14(2,3)4)5-12(15)7-13/h5-9H,15H2,1-4H3 |

| Standard InChI Key | BSIMTXPLDUDBPW-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CN(C=N1)C2=CC(=CC(=C2)N)C(C)(C)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of an aniline group substituted at the 3- and 5-positions. The tert-butyl group () at position 3 introduces steric bulk, while the 4-methylimidazole ring at position 5 contributes aromaticity and hydrogen-bonding capability. The imidazole nitrogen atoms (N1 and N3) are positioned para to the methyl group, creating a π-conjugated system that may influence electronic interactions .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 229.32 g/mol |

| Exact Mass | 229.158 Da |

| LogP (Partition Coefficient) | 3.64 |

| Polar Surface Area | 43.84 Ų |

| HS Code | 2933290090 |

Synthetic Routes and Optimization

General Synthesis Strategy

The synthesis of 3-(tert-butyl)-5-(4-methyl-1H-imidazol-1-yl)aniline likely follows a cross-coupling methodology similar to that used for structurally related compounds. A plausible route involves:

-

Starting Materials: 3-Bromo-5-tert-butylaniline and 4-methylimidazole.

-

Coupling Reaction: A Ullmann-type coupling using a copper(I) catalyst (e.g., CuI) and a base (e.g., CsCO) in a polar aprotic solvent (e.g., DMSO) at elevated temperatures (90–100°C) .

-

Workup: Extraction with ethyl acetate, followed by column chromatography or recrystallization for purification .

Table 2: Representative Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | CuI (5 mol%) |

| Ligand | D-Glucosamine hydrochloride |

| Base | CsCO (1.8 equiv) |

| Solvent | DMSO/HO (3:4 v/v) |

| Temperature | 90°C |

| Reaction Time | 12 hours |

| Yield | ~96% (analogous reaction) |

Mechanistic Insights

The copper-catalyzed coupling proceeds via a single-electron transfer (SET) mechanism:

-

Oxidative Addition: Cu(I) inserts into the C–Br bond of 3-bromo-5-tert-butylaniline, forming a Cu(III) intermediate.

-

Transmetallation: 4-Methylimidazole coordinates to the Cu center, displacing bromide.

-

Reductive Elimination: The C–N bond forms, regenerating Cu(I) and releasing the coupled product .

The use of D-glucosamine as a ligand enhances catalytic efficiency by stabilizing the copper species and mitigating side reactions .

Physicochemical Properties and Stability

Solubility and Lipophilicity

The compound’s value (3.64) indicates moderate lipophilicity, favoring solubility in organic solvents like ethyl acetate or dichloromethane. Aqueous solubility is likely limited but may improve under acidic conditions due to protonation of the aniline (–NH) and imidazole nitrogens .

Thermal Stability

While specific melting or boiling points are unreported, the tert-butyl group’s thermal stability suggests decomposition temperatures above 200°C. Differential scanning calorimetry (DSC) of analogous compounds shows endothermic peaks near 180°C, corresponding to imidazole ring degradation .

Spectroscopy and Chromatography

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume